3-(4-Chlorophenyl)-5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,4-oxadiazole
Description
3-(4-Chlorophenyl)-5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrazolo[1,5-a]pyrimidine core with an oxadiazole ring, making it an interesting subject for various scientific studies
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O/c1-14-6-4-5-7-18(14)12-20-15(2)27-23-21(13-26-30(23)16(20)3)24-28-22(29-31-24)17-8-10-19(25)11-9-17/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNVVVTCXPCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(N3C(=C(C=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The oxadiazole ring is then introduced via a cyclization reaction involving nitrile oxides and hydrazides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(4-Chlorophenyl)-5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Antimicrobial Activity: The compound shows promise as an antimicrobial agent against various bacterial and fungal strains.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions within biological systems.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,3,4-Oxadiazole Derivatives:
Uniqueness
3-(4-Chlorophenyl)-5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,4-oxadiazole is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various research fields .
Biological Activity
The compound 3-(4-Chlorophenyl)-5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a chlorophenyl group, a pyrazolo-pyrimidine core, and an oxadiazole moiety, which contribute to its biological profile.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity : Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Pyrazole derivatives are known to possess anti-inflammatory properties.
- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various microbial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of specific kinases involved in cancer cell signaling pathways. For instance, they may inhibit the activity of BRAF and FLT3 kinases, which are crucial in the progression of certain cancers .
- Cell Cycle Arrest : Research indicates that some derivatives induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, thereby preventing further cell division .
- Apoptotic Induction : The compound may promote apoptosis in malignant cells through various pathways, enhancing its potential as an anticancer agent.
Anticancer Studies
A study published by MDPI evaluated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The findings revealed that specific modifications to the structure significantly enhanced inhibitory activities against BRAF V600E mutations .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 1a | 100 | A375 |
| 1v | 10 | A375 |
In this context, the compound under discussion may exhibit similar or enhanced activities due to its structural similarities.
Anti-inflammatory Studies
Another research focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that these compounds could reduce pro-inflammatory cytokines in vitro. The study highlighted the potential for developing new anti-inflammatory agents based on this scaffold .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
